molecular formula C11H18O3 B8318021 2-(4-Ethoxy-but-2-ynyloxy)-tetrahydro-pyran

2-(4-Ethoxy-but-2-ynyloxy)-tetrahydro-pyran

Cat. No.: B8318021
M. Wt: 198.26 g/mol
InChI Key: LFGRHSVYVMTNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxy-but-2-ynyloxy)-tetrahydro-pyran is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-(4-ethoxybut-2-ynoxy)oxane

InChI

InChI=1S/C11H18O3/c1-2-12-8-5-6-10-14-11-7-3-4-9-13-11/h11H,2-4,7-10H2,1H3

InChI Key

LFGRHSVYVMTNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried 500 ml RBF was charged with NaH (60% in mineral oil) (1.41 g, 35.3 mmol) and suspended in DMF (100 mL). The mixture was cooled to 0° C. and 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol (prepared in accordance with the procedures of Tamaru et al., Bull. Chem. Soc. Jpn., 1995, 1689-1705) (6.0 g, 35.3 mmol) was added. The reaction mixture was allowed to reach room temperature and stirred for one hour. To the mixture was added iodoethane (20.8 g, 133 mmol). The reaction mixture was stirred for 3.5 hours at room temperature before being quenched with ice/H2O and extracted with MeOAc. The organic phase was washed with brine, dried (Na2SO4) and concentrated. Silica gel chromatography (1-20% MeOAc/hexane) provided 4.71 g of 2-(4-ethoxy-but-2-ynyloxy)-tetrahydro-pyran as a clear oil.
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
1%

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